5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride
Overview
Description
5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H14N2O3·HCl. This compound is of interest due to its unique structure, which includes an isoxazole ring, a pyrrolidine moiety, and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the isoxazole intermediate.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine moiety or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole or pyrrolidine derivatives.
Scientific Research Applications
5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
- 4-(Pyrrolidin-1-ylmethyl)isoxazole
Uniqueness
5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride is unique due to the presence of both the pyrrolidine moiety and the isoxazole ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
5-methyl-4-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-7-8(6-12-4-2-3-5-12)9(10(13)14)11-15-7;/h2-6H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDDGZBTOXQJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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